![molecular formula C18H12F2N2S B2527945 2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 881968-89-4](/img/structure/B2527945.png)
2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
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Description
The compound "2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole" is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of the compound suggests the presence of both fluorobenzyl and fluorophenyl groups attached to the imidazo[2,1-b]thiazole core.
Synthesis Analysis
The synthesis of related fluorinated benzothiazole derivatives has been reported, where synthetic routes to mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles were developed . Similarly, the synthesis of various imidazo[2,1-b][1,3,4]thiadiazole derivatives has been described, indicating that the synthesis of the compound would likely involve the formation of the imidazo[2,1-b]thiazole core followed by the introduction of the fluorobenzyl and fluorophenyl groups .
Molecular Structure Analysis
Crystal structure analyses of similar compounds have been performed, revealing that these molecules can exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal structure . These studies suggest that the molecular structure of "2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole" would likely show similar characteristics.
Chemical Reactions Analysis
The imidazo[2,1-b]thiazole core is known to participate in various chemical reactions. For instance, a multicomponent reaction involving 2-aminobenzothiazoles has been reported, which could be relevant to the synthesis or further functionalization of the compound . Additionally, the presence of fluorine atoms could influence the reactivity and electronic properties of the molecule .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole" are not directly reported, the properties of related compounds can provide insights. For example, the introduction of fluorine atoms is known to affect the lipophilicity, stability, and potential biological activity of molecules . The crystal packing and intermolecular interactions observed in similar compounds also suggest that the compound would have a solid-state structure conducive to stability .
Mechanism of Action
Target of Action
Similar compounds have been evaluated as inhibitors of the phosphorylation of focal adhesion kinase (fak) in pancreatic cancer . FAK is overexpressed in several types of cancers and has emerged as an interesting target for the treatment of these diseases .
Mode of Action
It’s known that fak inhibitors generally work by blocking the phosphorylation of fak, thereby inhibiting its activity and disrupting the signaling pathways it is involved in .
Biochemical Pathways
Fak is involved in several signaling pathways related to cell survival, proliferation, and migration . Therefore, inhibiting FAK can potentially affect these pathways.
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have shown promising cytotoxicity against certain cancer cell lines . They have been found to trigger apoptosis in cancer cells .
properties
IUPAC Name |
6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2S/c19-14-7-5-12(6-8-14)17-11-22-10-15(23-18(22)21-17)9-13-3-1-2-4-16(13)20/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLXBZROLUTTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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